
Alliarinoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alliarinoside is a natural product found in Alliaria petiolata with data available.
Applications De Recherche Scientifique
Feeding Deterrent Properties
Alliarinoside has been identified as a feeding inhibitor against early instar larvae of Pieris napi oleracea. Isolated from the foliage of Alliaria petiolata, alliarinoside (2Z)-4-(beta-D-glucopyranosyloxy)-2-butenenitrile exhibits significant feeding inhibition properties. This discovery contributes to understanding plant-insect interactions and the natural defense mechanisms of plants (Haribal et al., 2001).
Allelochemical Synthesis
The chemical synthesis of alliarinoside, an allelochemical in garlic mustard (Alliaria petiolata), has been achieved using a straightforward strategy. This advancement in synthetic methods can support further research into the biological activity and potential applications of alliarinoside (Olsen et al., 2014).
Insights into Glucosinolate Metabolism
Research on Alliaria petiolata, which contains alliarinoside and the glucosinolate sinigrin, provides insight into diversified glucosinolate metabolism. This study enhances understanding of the biosynthesis and defensive roles of hydroxynitrile glucosides and glucosinolates in plants, highlighting alliarinoside's part in these processes (Frisch et al., 2015).
Evolutionary Perspectives
Alliarinoside's biosynthesis pathway in Alliaria petiolata suggests a possible evolutionary link to the glucosinolate pathway. This research provides a unique perspective on the molecular evolution of plant defense mechanisms, contributing to the broader understanding of plant biochemistry and evolution (Frisch & Møller, 2012).
Insect-Plant Interaction Studies
Investigations into the interaction between specialized plant metabolites, such as alliarinoside in Alliaria petiolata, and herbivorous insects like Pieris rapae, shed light on the ecological and evolutionary dynamics of plant-insect relationships. Understanding these interactions can inform conservation strategies and pest management approaches (Frisch et al., 2014).
Propriétés
Nom du produit |
Alliarinoside |
|---|---|
Formule moléculaire |
C10H15NO6 |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
(Z)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile |
InChI |
InChI=1S/C10H15NO6/c11-3-1-2-4-16-10-9(15)8(14)7(13)6(5-12)17-10/h1-2,6-10,12-15H,4-5H2/b2-1-/t6-,7-,8+,9-,10-/m1/s1 |
Clé InChI |
JCBRWHGFOXGWGX-ULFQOSQLSA-N |
SMILES isomérique |
C(/C=C\C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES canonique |
C(C=CC#N)OC1C(C(C(C(O1)CO)O)O)O |
Synonymes |
(2Z)-4-(beta-D-glucopyranosyloxy)-2-butenenitrile alliarinoside |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



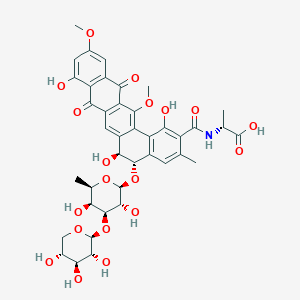
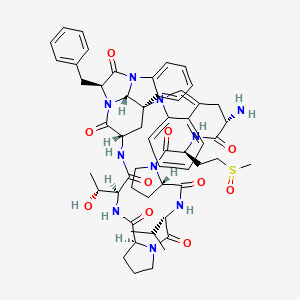
![1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine](/img/structure/B1249941.png)
![(2S,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1249942.png)
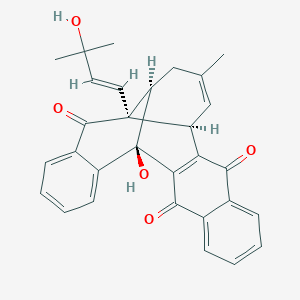
![(S)-1-[2-((5S,7S)-3-hydroxy-adamantan-1-ylamino)-acetyl]-pyrrolidine-2-carbonitrile](/img/structure/B1249944.png)
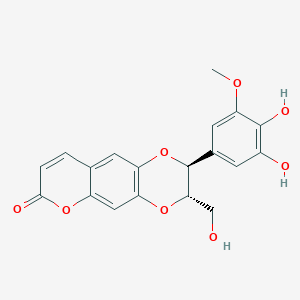
![(1E,4E)-1,5-Bis[3,5-bis(methoxymethoxy)phenyl]-1,4-pentadiene-3-one](/img/structure/B1249948.png)
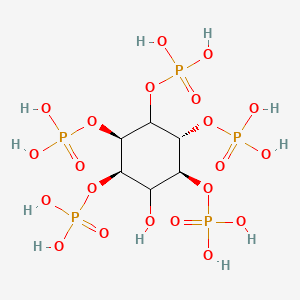
![4-hydroxy-5-[2-[(E)-3-hydroxyprop-1-enyl]-4-methylphenyl]-3-methylhexan-2-one](/img/structure/B1249952.png)

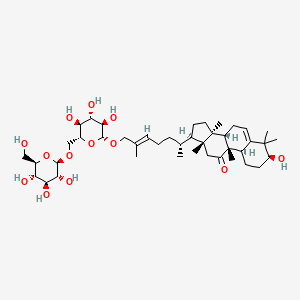

![[(2R,3S,4S,5R,6S)-6-[5-[5-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-2-yl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate;chloride](/img/structure/B1249958.png)